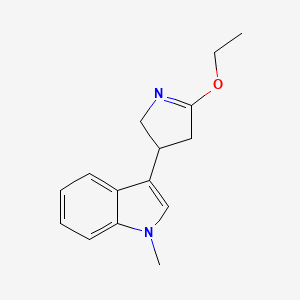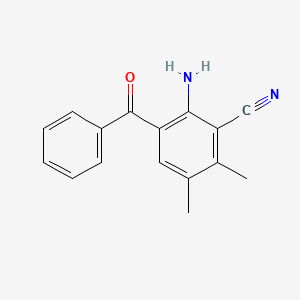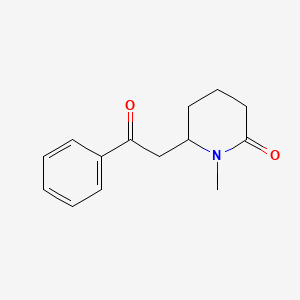![molecular formula C14H14OS2 B14378394 3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol CAS No. 90033-56-0](/img/structure/B14378394.png)
3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(methylsulfanyl)[1,1’-biphenyl]-4-ol is an organic compound characterized by the presence of two methylsulfanyl groups attached to a biphenyl structure with a hydroxyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(methylsulfanyl)[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group at the 4-position can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to mild heating.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.
Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base, solvents like dichloromethane or tetrahydrofuran.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Biphenyl derivatives without methylsulfanyl groups.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
3,5-Bis(methylsulfanyl)[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 3,5-Bis(methylsulfanyl)[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. The methylsulfanyl groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity to biological targets. The hydroxyl group at the 4-position can also form hydrogen bonds, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(methylsulfanyl)-4-isothiazolecarbonitrile: Similar structure but with an isothiazole ring.
4,5-Bis(methylsulfanyl)-(1,3)dithiole-2-thione: Contains a dithiole-thione ring instead of a biphenyl structure.
Uniqueness
3,5-Bis(methylsulfanyl)[1,1’-biphenyl]-4-ol is unique due to its biphenyl scaffold combined with methylsulfanyl and hydroxyl functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90033-56-0 |
|---|---|
Formule moléculaire |
C14H14OS2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
2,6-bis(methylsulfanyl)-4-phenylphenol |
InChI |
InChI=1S/C14H14OS2/c1-16-12-8-11(9-13(17-2)14(12)15)10-6-4-3-5-7-10/h3-9,15H,1-2H3 |
Clé InChI |
NZSDWJNKOSPJTD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=CC(=C1O)SC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)

![Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester](/img/structure/B14378348.png)


![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole](/img/structure/B14378368.png)



